Species-Specific TRPV1 Antagonist Potency: JNJ-17203212 Shows 1.6-Fold Higher Affinity for Human vs. Rat TRPV1
JNJ-17203212 exhibits differential potency across species, with an IC₅₀ of 65 nM for human TRPV1 and 102 nM for rat TRPV1 [1]. This 1.6-fold higher affinity for the human ortholog is quantitatively distinct from other TRPV1 antagonists. For comparison, the reference antagonist capsazepine exhibits markedly weaker potency (human TRPV1 IC₅₀ ≈ 300-400 nM) and reduced selectivity [2].
| Evidence Dimension | TRPV1 antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | hTRPV1 IC₅₀ = 65 nM; rTRPV1 IC₅₀ = 102 nM |
| Comparator Or Baseline | Capsazepine: hTRPV1 IC₅₀ ≈ 300-400 nM (cross-study) |
| Quantified Difference | JNJ-17203212 is ~5- to 6-fold more potent than capsazepine at human TRPV1; ~3- to 4-fold more potent at rat TRPV1 |
| Conditions | Calcium flux assays in HEK293 cells expressing recombinant hTRPV1 or rTRPV1 |
Why This Matters
The 65 nM IC₅₀ for human TRPV1 enables lower working concentrations in human-relevant assays, reducing off-target risks and compound consumption compared to less potent analogs.
- [1] Swanson DM, et al. J Med Chem. 2005 Mar 24;48(6):1857-72. View Source
- [2] Bevan S, et al. Br J Pharmacol. 1992 Sep;107(1):544-52. View Source
